1,1,1-Trifluoro-3,3-dimethoxy-2-propanamine
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Overview
Description
1,1,1-Trifluoro-3,3-dimethoxy-2-propanamine is an organic compound with the molecular formula C5H10F3NO2. It is characterized by the presence of trifluoromethyl and dimethoxy groups attached to a propanamine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3,3-dimethoxy-2-propanamine typically involves the reaction of 1,1,1-trifluoroacetone with methanol in the presence of an acid catalyst to form 1,1,1-trifluoro-3,3-dimethoxypropane. This intermediate is then reacted with ammonia or an amine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3,3-dimethoxy-2-propanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The trifluoromethyl and dimethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.
Major Products Formed
Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.
Reduction: Production of trifluoromethyl alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,1,1-Trifluoro-3,3-dimethoxy-2-propanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3,3-dimethoxy-2-propanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can act as an enzyme inhibitor by binding to active sites or altering enzyme conformation, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-propanamine: Lacks the dimethoxy groups, resulting in different chemical properties and reactivity.
1,1,1-Trifluoro-3-phenyl-2-propanone: Contains a phenyl group instead of dimethoxy groups, leading to distinct applications and reactivity.
Uniqueness
1,1,1-Trifluoro-3,3-dimethoxy-2-propanamine is unique due to the presence of both trifluoromethyl and dimethoxy groups, which confer specific chemical properties such as increased stability and reactivity. These features make it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
1314908-64-9 |
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Molecular Formula |
C5H10F3NO2 |
Molecular Weight |
173.135 |
IUPAC Name |
1,1,1-trifluoro-3,3-dimethoxypropan-2-amine |
InChI |
InChI=1S/C5H10F3NO2/c1-10-4(11-2)3(9)5(6,7)8/h3-4H,9H2,1-2H3 |
InChI Key |
FCVFYOPROSLUQR-UHFFFAOYSA-N |
SMILES |
COC(C(C(F)(F)F)N)OC |
Origin of Product |
United States |
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